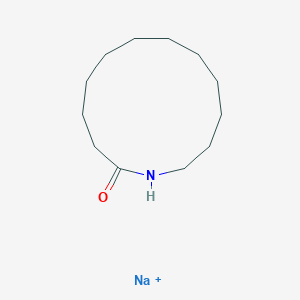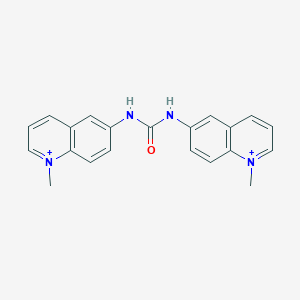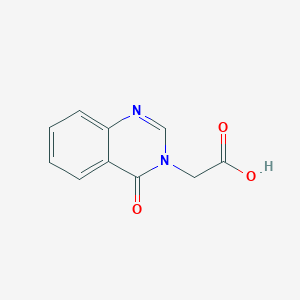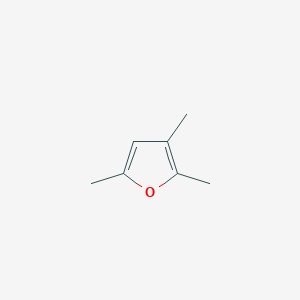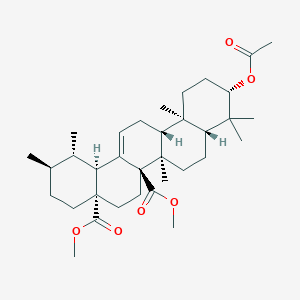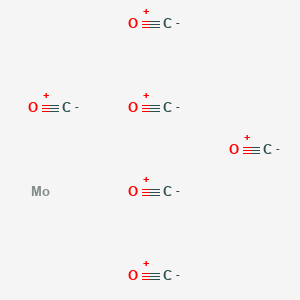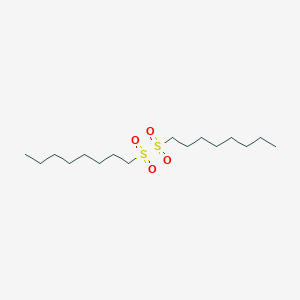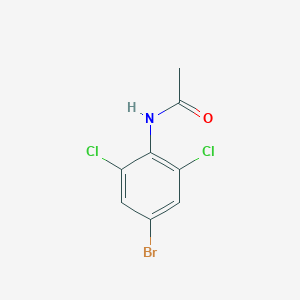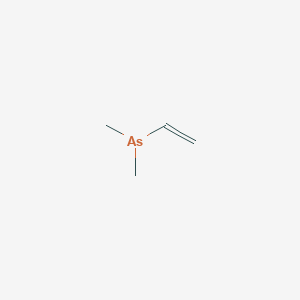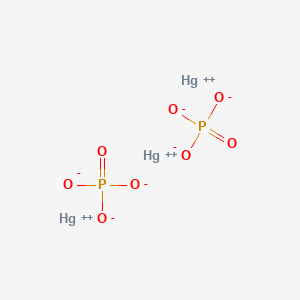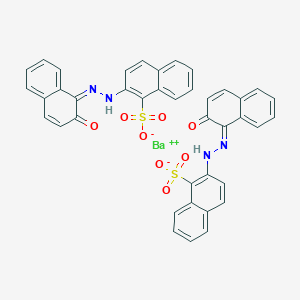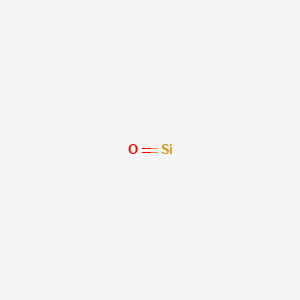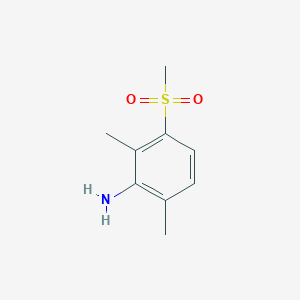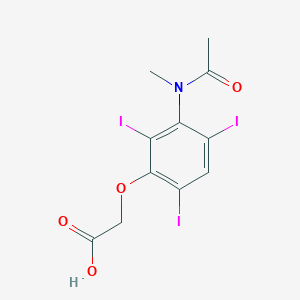
Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-, commonly known as MAA, is a contrast agent used in medical imaging. It is a water-soluble, iodine-based compound that is used to enhance the contrast of organs and tissues during medical procedures such as X-rays, computed tomography (CT) scans, and magnetic resonance imaging (MRI). MAA is a highly effective contrast agent that has been extensively researched and used in various medical applications.
Mecanismo De Acción
MAA works by selectively accumulating in the target tissue or organ, thereby increasing its contrast with the surrounding tissue. It is taken up by the reticuloendothelial system (RES), a network of cells that play a vital role in the immune system. MAA is taken up by the RES cells in the liver, spleen, and bone marrow, which results in the enhancement of the contrast of these organs during medical imaging.
Efectos Bioquímicos Y Fisiológicos
MAA is a safe and effective contrast agent that has minimal side effects. It is rapidly eliminated from the body through the kidneys and does not accumulate in the body. MAA has been extensively researched, and its safety and efficacy have been established through numerous clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MAA has several advantages for use in lab experiments. It is a highly effective contrast agent that can enhance the contrast of organs and tissues, making it easier to visualize and study them. MAA is also water-soluble and can be easily administered to animals for imaging studies.
However, MAA has some limitations for lab experiments. It is not suitable for use in cell culture experiments as it is a contrast agent and not a cell-permeable compound. MAA is also not suitable for use in studies that require long-term imaging as it is rapidly eliminated from the body.
Direcciones Futuras
There are several future directions for the use of MAA in medical imaging. One area of research is the development of new contrast agents that are more selective and have fewer side effects. Another area of research is the use of MAA in combination with other imaging modalities, such as MRI and PET, to improve the accuracy and sensitivity of medical imaging.
Conclusion:
MAA is a highly effective contrast agent that has been extensively researched and used in various medical applications. It is a safe and effective compound that has minimal side effects. MAA has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the use of MAA in medical imaging, and ongoing research is focused on developing new contrast agents and improving the accuracy and sensitivity of medical imaging.
Métodos De Síntesis
MAA is synthesized by reacting 3-amino-N-methylacetanilide with 2,4,6-triiodophenol in the presence of a coupling agent. The reaction results in the formation of MAA, which is then purified through a series of filtration and recrystallization steps.
Aplicaciones Científicas De Investigación
MAA is widely used in medical imaging to enhance the contrast of organs and tissues. It is particularly useful in the diagnosis of liver diseases and in the evaluation of blood flow to the liver. MAA is also used in the diagnosis of pulmonary embolism, a condition in which a blood clot travels to the lungs and blocks the blood flow.
Propiedades
Número CAS |
13080-24-5 |
|---|---|
Nombre del producto |
Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)- |
Fórmula molecular |
C11H10I3NO4 |
Peso molecular |
600.91 g/mol |
Nombre IUPAC |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]acetic acid |
InChI |
InChI=1S/C11H10I3NO4/c1-5(16)15(2)10-6(12)3-7(13)11(9(10)14)19-4-8(17)18/h3H,4H2,1-2H3,(H,17,18) |
Clave InChI |
NJFAOLRJDWASHP-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=C(C(=C(C=C1I)I)OCC(=O)O)I |
SMILES canónico |
CC(=O)N(C)C1=C(C(=C(C=C1I)I)OCC(=O)O)I |
Otros números CAS |
13080-24-5 |
Sinónimos |
[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]acetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)
